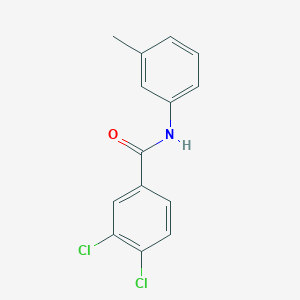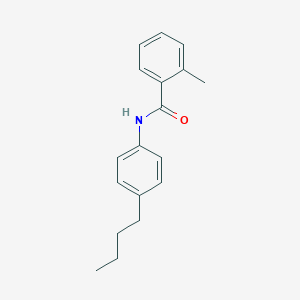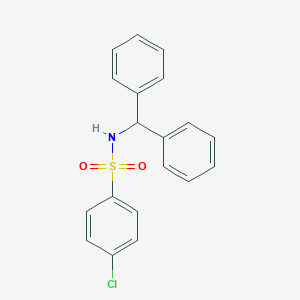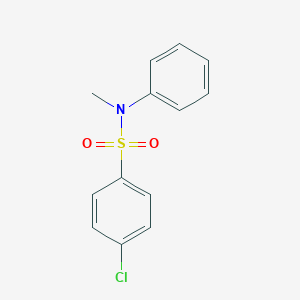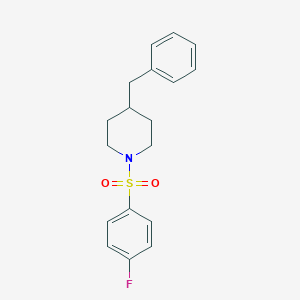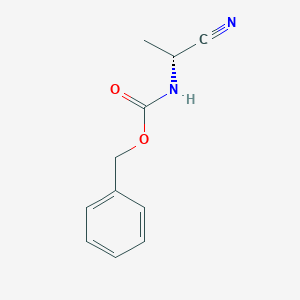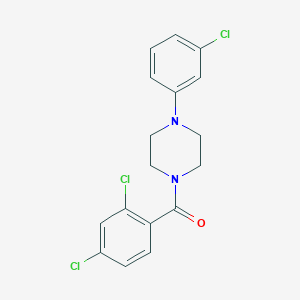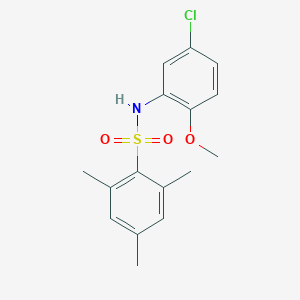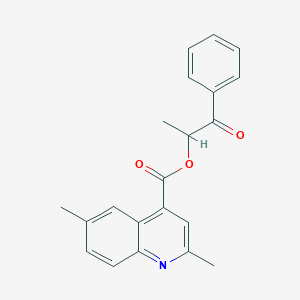
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate, also known as Q-VD-OPH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent caspase inhibitor that has been shown to have significant effects on cell death and survival.
Mechanism Of Action
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate functions as a potent caspase inhibitor by binding to the active site of caspases and preventing their activation. Caspases are key enzymes involved in programmed cell death, and their inhibition can prevent cell death and promote cell survival. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit caspases 3, 8, and 9, which are involved in different pathways of cell death.
Biochemical And Physiological Effects
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to have significant effects on cell death and survival in various cell types. It has been shown to prevent apoptosis in cancer cells, protect neurons from cell death in neurodegenerative diseases, and promote cell survival in immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activation of caspase-1, which is involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and specificity for caspases. It can be used in various cell types and animal models to study the mechanisms of cell death and survival. However, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate also has some limitations. It may have off-target effects on other enzymes and pathways, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate in scientific research. One direction is to study its effects on different types of cancer cells and its potential as a therapeutic agent for cancer. Another direction is to study its effects on neurodegenerative diseases and its potential as a neuroprotective agent. Additionally, further research is needed to understand the mechanisms of action of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate and its potential off-target effects on other enzymes and pathways.
Synthesis Methods
The synthesis of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with 1-phenylpropan-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate product, which is then treated with oxalyl chloride to obtain the final product, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been widely used in scientific research for its ability to inhibit caspases, which are key enzymes involved in programmed cell death. It has been shown to have significant effects on cell death and survival in various cell types, including cancer cells, neurons, and immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been used to study the mechanisms of cell death and survival in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
properties
CAS RN |
6625-61-2 |
|---|---|
Product Name |
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate |
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2,6-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-9-10-19-17(11-13)18(12-14(2)22-19)21(24)25-15(3)20(23)16-7-5-4-6-8-16/h4-12,15H,1-3H3 |
InChI Key |
ILJCFVGMRRJACE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



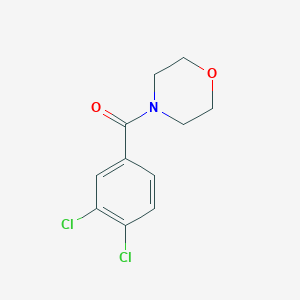
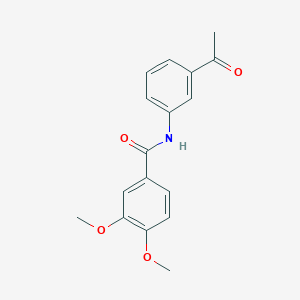
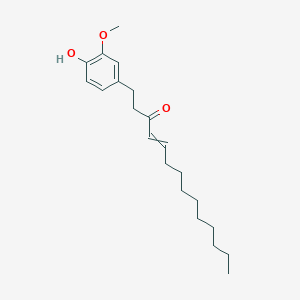

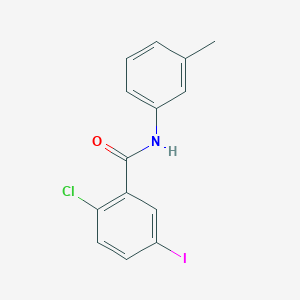
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
